2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl-
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Overview
Description
2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- is an organic compound belonging to the class of furanones It is characterized by the presence of a furanone ring substituted with diphenylmethylene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- typically involves the intramolecular cyclization of 2-[(diphenylmethylene)hydrazono]-5,5-dimethyl-4-oxohexanoic acid under the action of propionic anhydride . This method is known for its efficiency in producing the desired furanone derivative. The reaction conditions often require the presence of equimolar quantities of triethylamine to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available starting materials and standard organic synthesis techniques. The process may include steps such as Claisen condensation, followed by cyclization and decyclization reactions to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furanone ring and the phenyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized furanone derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism by which 2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to its observed analgesic and anti-inflammatory activities . The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- include other substituted furanones and hydrazono derivatives. Examples include:
- 2-[(diphenylmethylene)hydrazono]-5,5-dimethyl-4-oxohexanoic acid
- 5-(tert-butyl)-3-[(diphenylmethylene)hydrazono]furan-2(3H)-one
Uniqueness
What sets 2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- apart is its specific substitution pattern, which imparts unique chemical properties and potential biological activities. Its structure allows for diverse chemical transformations and applications in various research fields .
Properties
IUPAC Name |
3-benzhydrylidene-5-phenylfuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O2/c24-23-20(16-21(25-23)17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSUSCDXHZHXFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385921 |
Source
|
Record name | 2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145207-62-1 |
Source
|
Record name | 2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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